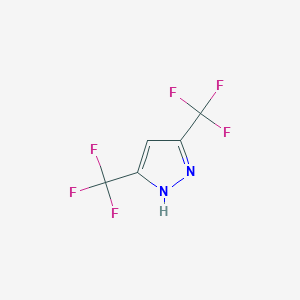
3,5-Bis(trifluoromethyl)-1H-pyrazole
説明
3,5-Bis(trifluoromethyl)aniline is a compound that has been used in the synthesis of various derivatives . It has a molecular weight of 229.12 .
Synthesis Analysis
While specific synthesis methods for 3,5-Bis(trifluoromethyl)-1H-pyrazole were not found, there are related compounds such as 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives that have been synthesized for antimicrobial studies .
Molecular Structure Analysis
The X-ray molecular structure of a related compound, 3,5-bis(trifluoromethyl)pyrazole, has been determined. The compound forms tetramers through N–H···N hydrogen bonds .
科学的研究の応用
Antimicrobial Agents
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and studied for their antimicrobial properties . These compounds have shown potent growth inhibition of planktonic Gram-positive bacteria, including drug-resistant strains such as MRSA . Some of these compounds have been found to be bactericidal and potent against MRSA persisters .
Biofilm Eradication
Certain compounds derived from 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole have shown potential in eradicating biofilms . Compounds 11, 28, and 29 have been found to be potent against S. aureus biofilms .
Drug Discovery
The trifluoromethyl group is significant in drug discovery . The synthesis and antimicrobial activities of 3,5-bis(trifluoromethyl)phenyl substituted pyrazole derivatives have been reported as potent antimicrobial agents .
Flexible Electronics
Fluorinated polyimides prepared from the twisted benzidine monomer containing two trifluoromethyl (CF3) groups on one aromatic ring have been used in flexible electronics . These polymers exhibit high thermal stability, high glass temperature, and coefficients of thermal expansion .
Chemical Derivatization
3,5-Bis(trifluoromethyl)phenyl isocyanate has been used in the chemical derivatization of amino-functionalized model surfaces . It has also been used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .
Synthesis of Organocatalysts
3,5-Bis(trifluoromethyl)aniline has been used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction . It has also been used in the synthesis of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, an organocatalyst .
Safety And Hazards
特性
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDUAYSWPUSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333866 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)-1H-pyrazole | |
CAS RN |
14704-41-7 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,5-Bis(trifluoromethyl)-1H-pyrazole a valuable ligand in coordination chemistry?
A1: 3,5-Bis(trifluoromethyl)-1H-pyrazole stands out due to the presence of the electron-withdrawing trifluoromethyl (CF3) groups. These groups significantly impact the electronic properties of the pyrazole ring, influencing its coordination behavior with metal ions. Studies have shown that complexes formed with this ligand often exhibit enhanced stability and unique magnetic properties compared to complexes with non-fluorinated pyrazole ligands [, , , , ]. This electronic influence makes it a fascinating candidate for developing novel metal-organic frameworks (MOFs).
Q2: How do the trifluoromethyl groups in 3,5-Bis(trifluoromethyl)-1H-pyrazole affect the magnetic properties of its metal complexes?
A2: Research indicates a strong correlation between the presence of CF3 groups in the ligand and the magnetic behavior of the resulting metal complexes. When 3,5-Bis(trifluoromethyl)-1H-pyrazole coordinates with metals like cobalt(III) or nickel(II), the complexes formed are diamagnetic. This contrasts with complexes formed using pyrazole ligands without CF3 groups, which exhibit paramagnetism []. This difference highlights the significant influence of the electron-withdrawing CF3 groups on the overall electronic configuration and spin state of the metal center.
Q3: What spectroscopic techniques are commonly employed to characterize 3,5-Bis(trifluoromethyl)-1H-pyrazole and its metal complexes?
A3: Characterization of this compound and its complexes often relies on a combination of spectroscopic methods. 1H-NMR, 13C-NMR, 19F-NMR, and 15N-NMR spectroscopy are used to analyze the structure and bonding characteristics [, , ]. Additionally, FT-IR spectroscopy helps identify specific functional groups and their vibrational modes, offering insights into the coordination environment around the metal center [, , ].
Q4: What are the potential applications of metal-organic frameworks (MOFs) synthesized using 3,5-Bis(trifluoromethyl)-1H-pyrazole?
A4: MOFs based on 3,5-Bis(trifluoromethyl)-1H-pyrazole have shown promise in various applications. Their porous structure and tunable properties make them suitable for gas storage and separation, particularly for gases like CO2 and NO [, ]. Additionally, the presence of accessible, unsaturated metal centers in some of these MOFs opens possibilities for their use in catalysis [].
Q5: Have there been any computational studies conducted on 3,5-Bis(trifluoromethyl)-1H-pyrazole and its metal complexes?
A6: Yes, computational methods have been employed to gain a deeper understanding of these systems. For example, relativistic calculations using the ZORA program have been performed to predict NMR chemical shifts, providing valuable information about the electronic environment around different nuclei within the molecule []. Such computational studies can complement experimental findings and contribute to a more comprehensive understanding of the structure and properties of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



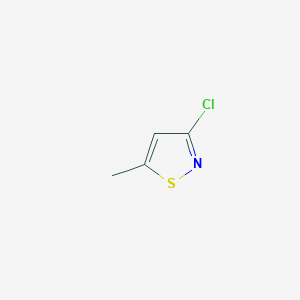
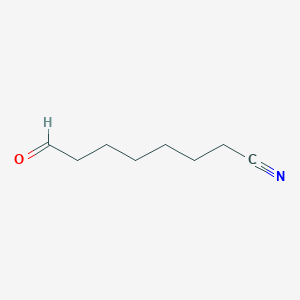
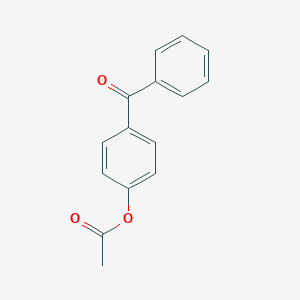


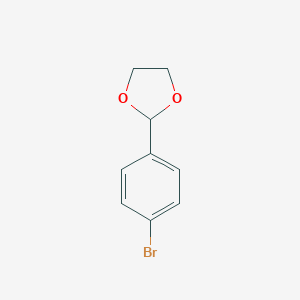
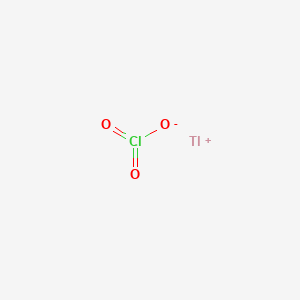




![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)

